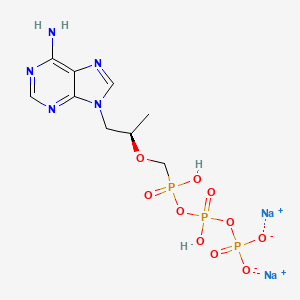
Tenofovir diphosphate (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tenofovir diphosphate (disodium) is a nucleotide analog with significant antiviral properties. It is primarily used in the treatment of HIV and hepatitis B infections. Tenofovir diphosphate is the active form of tenofovir, which is a prodrug. The compound works by inhibiting the activity of viral reverse transcriptase and DNA polymerase, thus preventing the replication of the virus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate involves multiple steps, starting from the precursor tenofovir. The process includes phosphorylation reactions to introduce the diphosphate group. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of tenofovir diphosphate (disodium) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions: Tenofovir diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed:
Applications De Recherche Scientifique
Tenofovir diphosphate (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleotide analogs and their interactions with enzymes.
Biology: The compound is used to study viral replication mechanisms and the development of antiviral resistance.
Medicine: Tenofovir diphosphate is a key component in antiretroviral therapy for HIV and hepatitis B treatment.
Mécanisme D'action
Tenofovir diphosphate exerts its effects by inhibiting the activity of viral reverse transcriptase and DNA polymerase. It competes with the natural substrate, deoxyadenosine 5’-triphosphate, and incorporates into the viral DNA, causing chain termination. This prevents the virus from replicating and spreading . The molecular targets include HIV-1 reverse transcriptase and hepatitis B virus DNA polymerase .
Comparaison Avec Des Composés Similaires
Tenofovir disoproxil fumarate: A prodrug of tenofovir that is converted to tenofovir diphosphate in the body.
Tenofovir alafenamide: Another prodrug of tenofovir with improved bioavailability and reduced renal toxicity compared to tenofovir disoproxil fumarate.
Uniqueness: Tenofovir diphosphate (disodium) is unique in its high potency and broad-spectrum antiviral activity. Its ability to inhibit both HIV and hepatitis B virus makes it a versatile and valuable compound in antiviral therapy .
Propriétés
Formule moléculaire |
C9H14N5Na2O10P3 |
|---|---|
Poids moléculaire |
491.14 g/mol |
Nom IUPAC |
disodium;[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);;/q;2*+1/p-2/t6-;;/m1../s1 |
Clé InChI |
UVTVQFZBKQKROA-QYCVXMPOSA-L |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


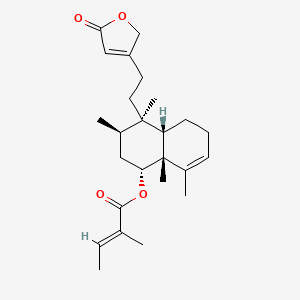
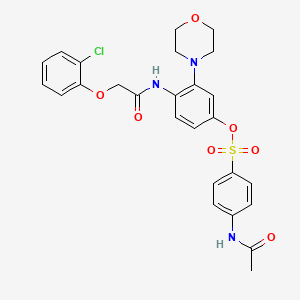
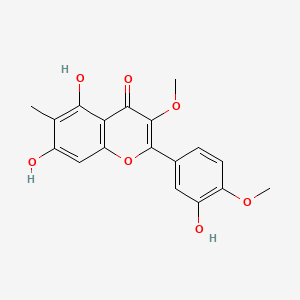
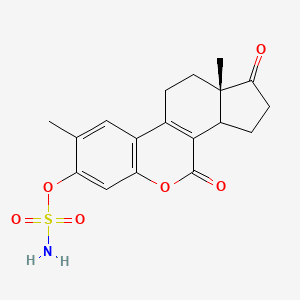

![(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12390247.png)

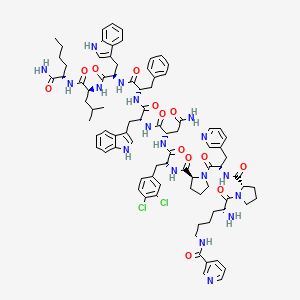
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)

